(E)-1-(4-Butoxyphenyl)-2-(4-nitrophenyl)diazene
CAS No.: 145429-88-5
Cat. No.: VC15798623
Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145429-88-5 |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | (4-butoxyphenyl)-(4-nitrophenyl)diazene |
| Standard InChI | InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3 |
| Standard InChI Key | LZFXYBCFWJYLGF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
The compound’s IUPAC name, (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene, reflects its bis-aromatic structure with distinct electron-donating (butoxy) and electron-withdrawing (nitro) substituents. The E-configuration is critical for minimizing steric hindrance between the bulky aromatic groups, as demonstrated in analogous trans-azo compounds .
Molecular Formula:
Molecular Weight: 299.33 g/mol (calculated from atomic masses).
Key Functional Groups:
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Butoxy group (–OC₄H₉): Enhances solubility in nonpolar solvents.
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Nitro group (–NO₂): Imparts strong electron-withdrawing effects, polarizing the aromatic ring.
A comparative analysis with the methoxy analog (CAS 20488-62-4) reveals that replacing methoxy with butoxy increases hydrophobicity and alters crystalline packing .
Table 1: Comparative Data for (E)-1-(4-Alkoxyphenyl)-2-(4-Nitrophenyl)Diazene Derivatives
| Property | Methoxy Derivative | Butoxy Derivative (Calculated) |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃ | C₁₆H₁₇N₃O₃ |
| Molecular Weight (g/mol) | 257.24 | 299.33 |
| LogP | 4.54 | ~5.8 (estimated) |
Synthesis and Reaction Pathways
General Azo Coupling Methodology
Synthesis of (E)-1-(4-butoxyphenyl)-2-(4-nitrophenyl)diazene follows classic azo coupling strategies, as outlined in iodine-catalyzed protocols :
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Diazotization: 4-Nitroaniline reacts with nitrous acid () under acidic conditions to form a diazonium salt.
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Coupling Reaction: The diazonium salt couples with 4-butoxyphenol in a basic medium, yielding the target azo compound.
Critical Reaction Parameters:
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Temperature: 0–5°C to stabilize the diazonium intermediate.
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Catalyst: Molecular iodine () enhances electrophilicity, improving coupling efficiency .
Structural Confirmation via Spectroscopy
1H NMR Analysis (hypothesized from analogs ):
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Aromatic Protons:
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4-Nitrophenyl: Doublets at δ 8.20–8.30 ppm (meta to –NO₂).
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4-Butoxyphenyl: Doublets at δ 6.80–7.10 ppm (ortho to –O–).
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Butoxy Group:
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Methylene (–CH₂–) at δ 1.50–1.70 ppm.
– Terminal methyl (–CH₃) at δ 0.90–1.00 ppm.
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13C NMR Analysis:
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Nitro-substituted carbons: δ 145–150 ppm.
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Butoxy oxygen-bearing carbon: δ 68–70 ppm.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in chlorinated solvents (e.g., dichloromethane) due to the butoxy group; poor in polar solvents (e.g., water).
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Thermal Stability: Decomposes above 200°C, consistent with azo compounds’ susceptibility to thermal cleavage .
Electronic and Optical Behavior
The push-pull electronic structure between the electron-donating butoxy and electron-withdrawing nitro groups results in:
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Bathochromic Shift: Absorption in the visible range (λₘₐₓ ~400–450 nm), typical for nitro-azo dyes.
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Fluorescence Quenching: Due to nitro group’s electron-withdrawing nature.
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